molecular formula C15H25NO3S B12197316 {[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}(methylpropyl)amine

{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}(methylpropyl)amine

Cat. No.: B12197316
M. Wt: 299.4 g/mol
InChI Key: DBLYZAIAEWWZRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}(methylpropyl)amine is an organic compound characterized by its unique structure, which includes an ethoxy group, a methylethyl group, and a sulfonyl amine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}(methylpropyl)amine typically involves multiple steps. One common method starts with the nitration of a benzene derivative to introduce a nitro group, followed by reduction to form an amine. The amine is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonyl group. Finally, the ethoxy and methylethyl groups are introduced through alkylation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}(methylpropyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}(methylpropyl)amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of {[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}(methylpropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    {[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}(methylpropyl)amine: Unique due to its specific substituents and their arrangement.

    {[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}(ethylpropyl)amine: Similar structure but with different alkyl groups.

    {[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}(methylbutyl)amine: Another similar compound with a different alkyl chain length

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C15H25NO3S

Molecular Weight

299.4 g/mol

IUPAC Name

N-butan-2-yl-2-ethoxy-5-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C15H25NO3S/c1-6-12(5)16-20(17,18)15-10-13(11(3)4)8-9-14(15)19-7-2/h8-12,16H,6-7H2,1-5H3

InChI Key

DBLYZAIAEWWZRX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NS(=O)(=O)C1=C(C=CC(=C1)C(C)C)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.